molecular formula C17H19FN2 B2861156 trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine CAS No. 1357072-86-6

trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine

Cat. No. B2861156
CAS RN: 1357072-86-6
M. Wt: 270.351
InChI Key: ONXHCEMNMVLTOY-DLBZAZTESA-N
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Description

“trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . It has a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound has a molecular weight of 270.35 .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives . The structure also includes a benzyl group and a 3-fluorophenyl group . The InChI code for this compound is 1S/C17H19FN2/c18-15-8-4-7-14 (9-15)16-11-20 (12-17 (16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Coordination Chemistry and Molecular Structure : The synthesis and characterization of complexes involving pyrrolidine derivatives, such as trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine, are significant in understanding their coordination behavior and molecular structures. For instance, complexes of the type trans-[Co(III)(bpb)(amine)2]X have been synthesized and characterized, demonstrating the role of pyrrolidine derivatives in forming stable coordination compounds with transition metals. These studies often explore the crystal and molecular structures of such complexes, providing insights into their potential applications in catalysis and material science (Amirnasr et al., 2002).

Organic Synthesis

Organocatalysis : The role of pyrrolidine derivatives in organocatalysis has been explored, demonstrating their effectiveness in various organic reactions. For example, pyrrolidine derivatives have been used to catalyze asymmetric heterodomino reactions, offering a pathway for the synthesis of complex organic molecules with high diastereoselectivity and moderate enantioselectivity (Ramachary et al., 2004).

Material Science

Sensory Applications and AIE : Pyrrolidine derivatives have found applications in material science, particularly as sensors. The aggregation-induced emission (AIE) property of certain pyrrolidine derivatives enables their use as dual sensors for volatile acids and aromatic amines. This property is crucial for developing new materials for environmental monitoring and chemical sensing (Debsharma et al., 2019).

Chemical Biology

Protein Degradation : In chemical biology, the modification of pyrrolidine rings, such as hydroxylation and fluorination, affects molecular recognition by biological systems. This principle is applied in targeted protein degradation, where modified pyrrolidine derivatives are utilized within PROTAC (proteolysis targeting chimera) conjugates. These modifications can alter the interaction with specific proteins, enabling selective protein degradation with potential therapeutic applications (Testa et al., 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring or by exploring different synthetic strategies .

properties

IUPAC Name

(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-15-8-4-7-14(9-15)16-11-20(12-17(16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXHCEMNMVLTOY-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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